1-(3,5-dimethylbenzoyl)azepane
Description
1-(3,5-Dimethylbenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring substituted at the 1-position with a 3,5-dimethylbenzoyl group. The benzoyl moiety is modified with methyl groups at the 3- and 5-positions of the aromatic ring, which may influence electronic properties, lipophilicity, and steric interactions. The compound’s molecular formula is C₁₅H₂₁NO, with a calculated molecular weight of 231.33 g/mol (based on structural inference).
Properties
IUPAC Name |
azepan-1-yl-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-9-13(2)11-14(10-12)15(17)16-7-5-3-4-6-8-16/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMJFVKLQWCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,5-dimethylbenzoyl)azepane with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and inferred biological implications.
Structural and Functional Analogues
2.1.1 1-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]azepane (ChemDiv ID: 5607-0117)
- Molecular Formula : C₂₀H₃₀N₂O₃
- Molecular Weight : 346.47 g/mol
- Key Features :
- Contains a 3,5-dimethoxybenzoyl group attached to a piperidine ring fused to an azepane.
- Methoxy groups (-OCH₃) at the 3,5-positions increase electron density on the aromatic ring compared to methyl groups (-CH₃).
- The piperidine-azepane hybrid structure introduces conformational rigidity.
- Ring System: The piperidine-azepane scaffold may alter binding affinity to biological targets (e.g., GPCRs or enzymes) due to steric and electronic differences. Molecular Weight: Higher molecular weight (346.47 vs. 231.33 g/mol) may reduce membrane permeability.
- Source : ChemDiv screening compound for biochemical assays .
2.1.2 Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
- Molecular Formula : C₁₆H₁₃ClN₂O
- Molecular Weight : 284.74 g/mol
- Key Features :
- A benzodiazepine with a chlorine substituent at position 7 and a methyl group at position 1.
- Clinically used as an anxiolytic, sedative, and muscle relaxant.
- Binds to GABAₐ receptors, enhancing inhibitory neurotransmission.
- Comparison with Target Compound :
- Structural Divergence : Diazepam’s fused benzodiazepine core differs significantly from the azepane-benzoyl scaffold, leading to distinct pharmacological targets.
- Substituent Impact : The chlorine atom in diazepam increases electronegativity and metabolic stability compared to methyl groups in the target compound.
- Safety Profile : Diazepam carries risks of dependence, respiratory depression, and teratogenicity (Risk Phrases: R61, R22, R68) .
- Source : Pharmaceutical safety data sheet .
Tabular Comparison of Key Properties
Research Findings and Implications
Substituent-Driven Pharmacokinetics
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